Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
Overview
Description
. This compound is characterized by its unique structure, which includes a chromen-7-yl moiety, making it an interesting subject for scientific studies.
Preparation Methods
The synthesis of Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can be compared with similar compounds such as:
- Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
- Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
These compounds share structural similarities but differ in the substitution patterns on the chromen-7-yl moiety. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-17(19)11-22-13-7-8-14-16(9-13)23-10-15(18(14)20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFBEEKVXWBESD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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